1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Overview
Description
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring system
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile is the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1), which plays a crucial role in the intestinal uptake of cholesterol and phytosterols .
Mode of Action
This compound interacts with its target, NPC1L1, by inhibiting its function. This inhibition prevents the absorption of cholesterol and related phytosterols in the intestine .
Biochemical Pathways
The inhibition of NPC1L1 affects the cholesterol absorption pathway. By blocking the uptake of cholesterol and phytosterols in the intestine, this compound reduces the overall level of cholesterol in the body . This can have downstream effects on various biochemical pathways, particularly those involving the synthesis and function of lipids.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by extensive oral absorption in humans, with only 14% of an orally administered dose excreted unchanged in the feces . The compound exhibits non-linear oral pharmacokinetics, with superproportional increases in peak plasma concentration (Cmax) over a 1- to 50-mg dose range .
Result of Action
The result of the action of this compound is a reduction in the overall level of cholesterol in the body. By inhibiting the intestinal absorption of cholesterol and phytosterols, it can help lower blood cholesterol levels, potentially reducing the risk of atherosclerosis and other cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aldehyde dehydrogenase 3A1 (ALDH3A1), a detoxifying enzyme involved in the oxidation of medium-chain aldehydes to their corresponding carboxylic acids . The interaction between this compound and ALDH3A1 can inhibit the enzyme’s activity, affecting cellular detoxification processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of dopamine-related proteins and dopamine-receptor-mediated downstream signaling cascades in the nucleus accumbens of rodents . These effects can alter cellular responses to external stimuli and impact overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of succinate dehydrogenase (SDH) by binding to the ubiquinone-binding region of the enzyme . This inhibition can disrupt the electron transport chain and affect cellular respiration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, studies have shown that the compound can significantly alter locomotor and rearing activities in rodents over time . Additionally, its stability and degradation products can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in rodent models, different dosages of the compound have been shown to affect enzyme occupancy, neurotransmitter levels, and behavioral responses . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and N-dealkylation, among other metabolic reactions . These metabolic processes can affect the compound’s bioavailability, activity, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, studies have shown that the compound can be distributed in various biological fluids and tissues, including blood, urine, liver, and brain . This distribution pattern is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound’s interaction with ALDH3A1 suggests its potential localization in the cytoplasm, where it can affect detoxification processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation. The reaction conditions often involve the use of solvents such as acetic acid or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted isobenzofuran derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
Flunarizine: A calcium antagonist with a fluorophenyl group.
Various indole derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile is unique due to its specific structural features, including the isobenzofuran ring system and the nitrile group
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGNGGTQDOLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596048 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-48-5 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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